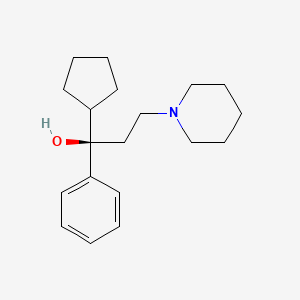
(R)-Cycrimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cycrimine is a chiral compound known for its pharmacological properties. It is primarily used as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and other neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cycrimine typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the asymmetric synthesis, which employs chiral ligands or catalysts to favor the formation of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-Cycrimine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from its (S)-counterpart efficiently. The use of advanced technologies and equipment ensures high throughput and cost-effectiveness in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Cycrimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: ®-Cycrimine can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
®-Cycrimine has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a treatment for Parkinson’s disease and other neurological disorders due to its anticholinergic effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
®-Cycrimine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition reduces the excitatory effects of acetylcholine on neurons, leading to a decrease in symptoms such as tremors and muscle rigidity in Parkinson’s disease. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the cholinergic system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to prevent motion sickness and postoperative nausea.
Benztropine: Commonly used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms.
Uniqueness of ®-Cycrimine
®-Cycrimine is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and other similar compounds. Its selective binding to certain muscarinic receptor subtypes also contributes to its distinct therapeutic profile.
Eigenschaften
CAS-Nummer |
184488-58-2 |
|---|---|
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2/t19-/m0/s1 |
InChI-Schlüssel |
SWRUZBWLEWHWRI-IBGZPJMESA-N |
Isomerische SMILES |
C1CCN(CC1)CC[C@@](C2CCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




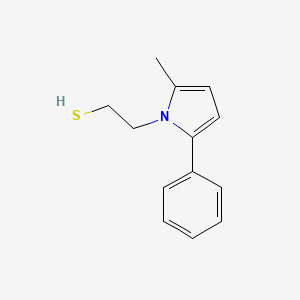
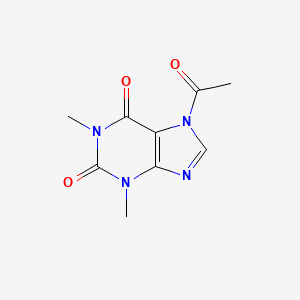
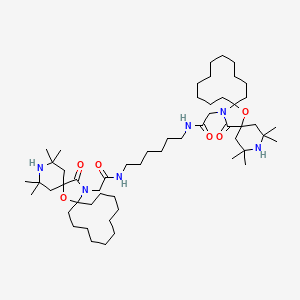
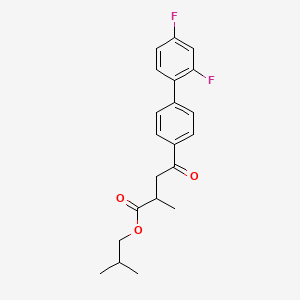
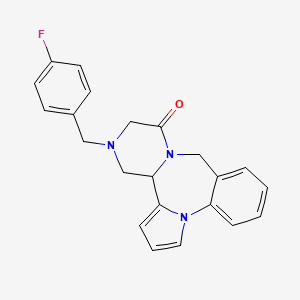



![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)

![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)

